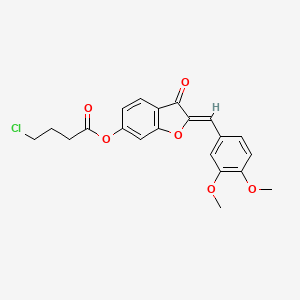
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yielded a compound with a high yield. This process indicates the feasibility of synthesizing complex molecules through efficient and targeted chemical reactions (Sapari et al., 2019).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and computational studies has been employed to understand the geometric configuration of similar compounds. For example, crystal structure analysis revealed that certain compounds crystallize in specific space groups, providing insights into their molecular arrangement and stability (Wang et al., 2009).
Chemical Reactions and Properties
Chemical reactions, such as Knoevenagel condensation, are pivotal in the synthesis of these compounds, offering a pathway to create complex molecules with desired properties. The reactivity and interactions of these molecules can lead to the formation of various derivatives, indicating a wide range of chemical properties and potential for diverse applications (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including crystalline structure and hydrogen-bonding interactions, are crucial for understanding their behavior in different environments. Studies employing Hirshfeld surface analysis and DFT calculations have shed light on the intermolecular interactions and π-π stacking in the crystal structure, which are essential for predicting the stability and solubility of these molecules (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for further functionalization, are determined by the molecular structure and electronic configuration of the compound. Detailed analyses, such as NMR spectroscopy and mass spectrometry, are used to characterize the synthesized compounds and understand their chemical behavior and potential for further reactions (Kariyappa et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation
The compound and its derivatives have been synthesized and characterized through different chemical reactions, demonstrating its potential as a core structure for further chemical modifications. For example, Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related structure, assessing their anti-microbial activity and docking studies. This demonstrates the compound's versatility in synthesizing new analogues with potential biological applications (YN Spoorthy et al., 2021).
Docking Studies and Biological Evaluation
The aforementioned study by Spoorthy et al. also included docking studies to predict the interaction of synthesized compounds with biological targets, highlighting the importance of structural modifications to enhance biological activity. The study found that these analogues exhibit anti-microbial properties, suggesting that similar compounds could be designed to target specific microbial enzymes or pathways (YN Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-25-16-8-5-13(10-18(16)26-2)11-19-21(24)15-7-6-14(12-17(15)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWSEHMUJQXAN-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

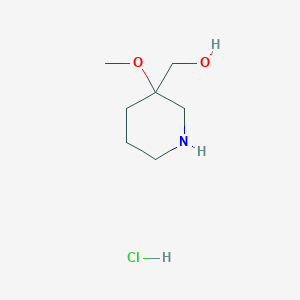
![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
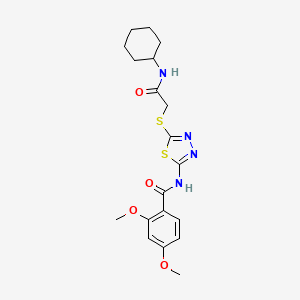
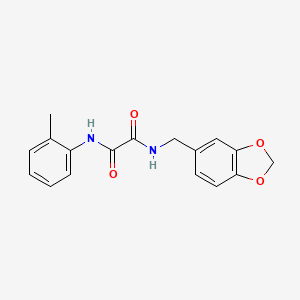



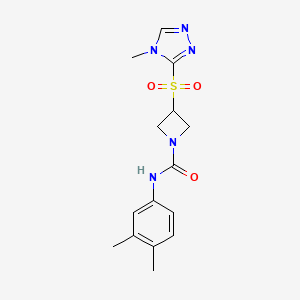

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)